Physicochemical Profiling and Application of 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) in Polymer Stabilization
Physicochemical Profiling and Application of 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) in Polymer Stabilization
The following technical guide details the physicochemical properties and application frameworks for 2,2'-Methylenebis(4-ethylphenol) , specifically focusing on its commercially and scientifically relevant hindered form, 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) (CAS 88-24-4).[1][2]
[1][2]
Executive Summary
This guide provides a comprehensive analysis of 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol), widely known in the industry as Antioxidant 425 .[1][2] While often colloquially shortened to "2,2'-Methylenebis(4-ethylphenol)," the presence of the tert-butyl group is critical for its function as a hindered phenolic antioxidant.[1][2] This compound acts as a primary stabilizer in thermoplastics and elastomers (ABS, PE, PP), preventing thermal-oxidative degradation through radical scavenging.[1][2][3]
Chemical Identity & Disambiguation
Critical Note on Nomenclature: Researchers must distinguish between the theoretical unhindered phenol and the functional hindered phenol used in polymer science.
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Target Compound: 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol)[1][2][4][5][6][7]
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Common Industry Names: Antioxidant 425, Plastanox 425.[4][7][8]
The tert-butyl groups at the ortho positions provide the necessary steric hindrance to stabilize the phenoxy radical intermediate, preventing it from initiating new propagation chains (pro-oxidant effect).[1][2]
Physicochemical Properties Profile
The following data aggregates experimentally validated values essential for compounding and solvent-based processing.
| Property | Value / Range | Experimental Relevance |
| Molecular Weight | 368.56 g/mol | Determines diffusion rate in polymer matrix.[1][2] |
| Physical Form | White to off-white crystalline powder | Ease of dispersion in dry blends.[1][2] |
| Melting Point | 119 – 122 °C (Lit.) | Processing temperature lower limit; must melt for homogeneous dispersion.[1] |
| Boiling Point | ~458 °C (Predicted) | Indicates low volatility during high-temp extrusion.[1][2] |
| Solubility (Water) | < 0.1 mg/L (Insoluble) | Resistant to extraction by aqueous environments (leaching).[1] |
| Solubility (Acetone) | Soluble (>20 g/100mL) | Ideal solvent for casting films or HPLC analysis.[1] |
| Solubility (Toluene) | Soluble | Used for solvent blending in rubber applications.[1] |
| pKa | ~11.37 (Predicted) | Indicates weak acidity; stable in neutral/mildly acidic matrices.[1] |
| Density | ~1.01 g/cm³ | Comparable to many polyolefins, reducing segregation.[2] |
| Flash Point | > 180 °C | Safe for standard compounding temperatures.[2] |
Mechanism of Action: Radical Scavenging
This compound functions as a Chain-Breaking Donor (CB-D) antioxidant.[1][2] It donates a hydrogen atom from the phenolic hydroxyl group to peroxy radicals (
Mechanistic Pathway
The steric bulk of the tert-butyl group protects the oxygen center, ensuring the resulting phenoxy radical is stable and does not abstract hydrogen from the polymer backbone.[2]
Figure 1: The auto-oxidation interruption cycle facilitated by 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol).[1][2]
Experimental Protocols for Research
To evaluate the efficacy of this antioxidant in a polymer matrix (e.g., Polyethylene or ABS), the following self-validating workflow is recommended.
Protocol: Melt Compounding and OIT Analysis
Objective: Determine the Oxidation Induction Time (OIT) to quantify stabilization efficiency.
Materials:
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Polymer Resin (e.g., LDPE powder, unstabilized).[1]
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Antioxidant 425 (0.1 wt% to 0.5 wt%).[1]
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Solvent (Acetone) for pre-dispersion (optional but recommended for research scale).[1]
Workflow:
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Pre-blending: Dissolve antioxidant in a minimum volume of acetone and mix with polymer powder.[2] Evaporate solvent under vacuum at 40°C to coat polymer granules uniformly.[2]
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Compounding: Extrude using a twin-screw micro-compounder at 140°C (above MP of antioxidant, below degradation of polymer) for 5 minutes under Nitrogen.
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Specimen Prep: Hot press the extrudate into 0.5 mm films.
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Analysis (DSC):
Figure 2: Experimental workflow for incorporating and validating antioxidant performance in polymer matrices.
Safety & Handling (SDS Summary)
While effective, 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) requires standard laboratory safety protocols.[1][2]
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Hazard Classification:
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PPE: N95 dust mask (powder form is fine and inhalable), nitrile gloves, safety goggles.
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Storage: Keep in a cool, dry place away from strong oxidizing agents (peroxides, permanganates) to prevent premature oxidation.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6928, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).[1][2] Retrieved from [Link][1][2]
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NIST Chemistry WebBook. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- (CAS 88-24-4).[1][2] SRD 69.[2][7] Retrieved from [Link][1][2]
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Vinati Organics. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. Retrieved from [Link][1][2]
Sources
- 1. CAS 88-24-4: 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol] [cymitquimica.com]
- 2. Antioxidant 425;2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- [webbook.nist.gov]
- 6. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- [webbook.nist.gov]
- 7. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- [webbook.nist.gov]
- 8. mzCloud – 2 2 Methylenebis 4 ethyl 6 tert butylphenol [mzcloud.org]
- 9. 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) | 88-24-4 [chemicalbook.com]
